molecular formula C9H7BrN2O B11870535 1-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanone CAS No. 817172-27-3

1-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanone

Cat. No.: B11870535
CAS No.: 817172-27-3
M. Wt: 239.07 g/mol
InChI Key: XTXHRMDWOPCLHO-UHFFFAOYSA-N
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Description

1-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanone is a high-value brominated heterocyclic building block designed for research and development applications. The imidazo[1,2-a]pyridine scaffold is of significant interest in medicinal chemistry due to its wide range of reported pharmacological properties, which include antitumor, antiviral, and antibacterial activities . This particular derivative features a bromine atom and an ethanone functional group, making it a versatile intermediate for further chemical transformations, such as Pd-catalyzed cross-coupling reactions, which are instrumental in constructing more complex molecules for drug discovery programs . For Research Use Only. Not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

817172-27-3

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

1-(6-bromoimidazo[1,2-a]pyridin-2-yl)ethanone

InChI

InChI=1S/C9H7BrN2O/c1-6(13)8-5-12-4-7(10)2-3-9(12)11-8/h2-5H,1H3

InChI Key

XTXHRMDWOPCLHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN2C=C(C=CC2=N1)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

  • Nucleophilic Attack : The primary amine of 2-amino-5-bromopyridine attacks the α-carbon of bromoacetone, displacing bromide and forming a secondary amine intermediate.

  • Cyclization : The intermediate undergoes dehydration, facilitated by the electron-withdrawing ketone group, to form the imidazo[1,2-a]pyridine ring.

  • Regioselectivity : The bromine atom at position 5 of the pyridine ring shifts to position 6 in the fused imidazo[1,2-a]pyridine system due to renumbering during cyclization.

Optimization Parameters :

  • Solvent : Toluene or ethanol (yield: 72–85%).

  • Temperature : Reflux (100–120°C).

  • Reaction Time : 5–24 hours.

  • Base : Sodium bicarbonate or triethylamine (yield improvement: 15–20%).

Table 1: Impact of Reaction Conditions on Yield

SolventTemperature (°C)Time (h)BaseYield (%)
Toluene11012None53
Ethanol806NaHCO₃72
Methanol6524Et₃N68

Post-Functionalization of Preformed Imidazo[1,2-a]pyridines

An alternative strategy involves synthesizing 6-bromoimidazo[1,2-a]pyridine first, followed by Friedel-Crafts acylation to introduce the ethanone group at position 2. However, this method faces challenges in regioselectivity and requires stringent control over electrophilic substitution.

Friedel-Crafts Acylation Protocol

  • Substrate Preparation : 6-Bromoimidazo[1,2-a]pyridine is synthesized via the reaction of 2-amino-5-bromopyridine with chloroacetaldehyde.

  • Acylation : Acetyl chloride or acetic anhydride is used with a Lewis acid catalyst (e.g., AlCl₃) in dichloromethane.

Challenges :

  • Competing reactions at positions 3 and 8 of the imidazo[1,2-a]pyridine ring.

  • Over-acylation leading to diacetylated byproducts.

Table 2: Friedel-Crafts Acylation Outcomes

CatalystAcylating AgentTemperature (°C)Yield (%)Purity (%)
AlCl₃Acetyl chloride03578
FeCl₃Acetic anhydride252865

Palladium-Catalyzed Cross-Coupling Approaches

Recent advances employ palladium-catalyzed cross-coupling to install the ethanone group post-cyclization. For instance, Suzuki-Miyaura coupling with acetylboronic acid derivatives has been explored, though this method remains underdeveloped due to the instability of acetylboronic acids.

Key Considerations:

  • Catalyst System : Pd(PPh₃)₄ with K₂CO₃ in THF/water.

  • Limitations : Low yields (<20%) and competing protodeboronation.

Recrystallization and Purification

Crude products are typically purified via recrystallization using ethyl acetate/n-hexane (1:1 v/v) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH).

Table 3: Purification Methods and Outcomes

MethodSolvent SystemPurity (%)Recovery (%)
RecrystallizationEthyl acetate/hexane9570
Column ChromatographyCH₂Cl₂/MeOH (9:1)9860

Spectroscopic Characterization

  • ¹H NMR :

    • Singlet at δ 8.19 ppm (H-1 of imidazo ring).

    • Methyl ketone resonance at δ 2.60 ppm (s, 3H).

  • Mass Spectrometry : [M+H]⁺ at m/z 253.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanone involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Imidazo[1,2-a]pyridine Derivatives

2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone
  • Molecular Formula : C₉H₈BrClN₂O
  • Molecular Weight : 275.53 g/mol
  • Key Features : Chlorine at position 6, bromine at position 2, and a partially saturated 5,8-dihydroimidazo[1,2-a]pyridine ring.
  • The higher molecular weight may also influence solubility .
Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-acetate
  • Molecular Formula : C₁₁H₁₁BrN₂O₂
  • Molecular Weight : 283.13 g/mol
  • Key Features: Ethyl ester at position 2 instead of ethanone.
  • Comparison : The ester group increases lipophilicity, which could enhance membrane permeability in drug design. However, the absence of a ketone limits its utility in reactions requiring nucleophilic attack at the carbonyl .

Non-Halogenated Analogues

1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanone
  • Molecular Formula : C₉H₁₂N₂O
  • Molecular Weight : 164.21 g/mol
  • Key Features : Fully saturated imidazo[1,2-a]pyridine ring.
  • This compound is less reactive in halogen-mediated coupling reactions .

Substituent-Variant Analogues

6-Bromo-2-phenylimidazo[1,2-a]pyridine
  • Molecular Formula : C₁₃H₁₀BrN₂
  • Molecular Weight : 281.14 g/mol
  • Key Features: Phenyl group at position 2 instead of ethanone.
  • However, the lack of a ketone limits its use in forming hydrazones or semicarbazones .

Research Findings and Data Tables

Key Observations

  • Biological Activity : Ethylsulfonyl derivatives (e.g., from ) exhibit enhanced metabolic stability due to reduced cytochrome P450 interactions .
  • Safety Profile: Brominated compounds generally show higher toxicity (e.g., H302) compared to non-halogenated analogues .

Q & A

Basic: What are the common synthetic routes for 1-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanone?

Answer:
The synthesis typically involves cyclization and halogenation steps. Key methods include:

  • Cyclization : Formation of the imidazo[1,2-a]pyridine core via reactions between pyridine derivatives and imidazole precursors under acidic or basic conditions .
  • Bromination : Direct bromination using HBr in acetic acid with Br₂ (e.g., 25% HBr/CH₃COOH and Br₂ in CH₃COOH at room temperature for 4 hours) . Alternative halogenation agents like pyridinium tribromide in dioxane (105°C, 2 hours) are also effective .
  • Post-functionalization : The ethanone moiety can be introduced via Friedel-Crafts acylation or nucleophilic substitution .

Basic: How is the compound characterized post-synthesis?

Answer:
Characterization employs:

  • Spectroscopy : ¹H/¹³C NMR for structural elucidation (e.g., aromatic proton signals at δ 7.5–8.5 ppm) and LC-MS for molecular weight confirmation (e.g., m/z 239.07) .
  • Crystallography : X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry .
  • Purity Analysis : HPLC or GC-MS to verify ≥95% purity, with storage at 2–8°C to prevent degradation .

Advanced: What strategies optimize regioselectivity in bromination reactions for this compound?

Answer:
Regioselectivity is controlled by:

  • Substituent Effects : Electron-donating groups (e.g., methyl) direct bromination to specific positions on the imidazo ring .
  • Reaction Conditions : Lower temperatures (0–25°C) and polar solvents (e.g., DMF) favor selective bromination at the 6-position .
  • Catalysts : Lewis acids like FeCl₃ can enhance selectivity by stabilizing transition states .

Advanced: How does the bromine substituent influence biological activity compared to other halogenated analogs?

Answer:

  • Hydrophobic Interactions : Bromine’s larger atomic radius enhances binding to hydrophobic enzyme pockets (e.g., phospholipase A₂ inhibition) .
  • Halogen Bonding : Bromine forms stronger interactions with aromatic residues (e.g., in kinase targets) than chlorine or fluorine, improving potency .
  • SAR Studies : Brominated derivatives show 2–5× higher anticancer activity (IC₅₀) compared to methyl or chloro analogs in breast cancer models .

Advanced: What computational methods predict target interactions for this compound?

Answer:

  • Molecular Docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., PI3Kα) by optimizing hydrogen bonds and hydrophobic contacts .
  • MD Simulations : GROMACS or AMBER assess binding stability over time (e.g., 50 ns simulations to evaluate target residence time) .
  • QSAR Models : Predictive models correlate substituent electronegativity with IC₅₀ values, guiding derivative design .

Advanced: How can researchers resolve contradictions in reported reaction yields or biological data?

Answer:

  • Variable Analysis : Compare catalyst systems (e.g., HBr vs. pyridinium tribromide) and purity standards (e.g., HPLC vs. NMR) .
  • Reproducibility : Strictly replicate conditions (solvent, temperature) from literature protocols .
  • Statistical Design : Use DOE (Design of Experiments) to isolate critical factors (e.g., reaction time, stoichiometry) .

Basic: What key physical properties affect its reactivity in synthetic applications?

Answer:

  • Solubility : High solubility in DMSO or DMF facilitates nucleophilic substitutions .
  • Stability : Degrades under prolonged light exposure; store in sealed, dark containers at 2–8°C .
  • Melting Point : Data gaps exist, but derivatives range from 120–150°C, influencing recrystallization strategies .

Advanced: What are the oxidation/reduction pathways for the ethanone moiety?

Answer:

  • Oxidation : Ethanone converts to carboxylic acids using KMnO₄/CrO₃ under acidic conditions (e.g., H₂SO₄, 80°C) .
  • Reduction : Sodium borohydride (NaBH₄) in ethanol reduces the ketone to a secondary alcohol, useful for prodrug derivatization .
  • Mechanistic Insights : Polar protic solvents stabilize transition states in reduction, while aprotic solvents favor oxidation .

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